1-Cyclohexyl-2-piperazinone trifluoroacetate
CAS No.: 1154869-43-8
Cat. No.: VC6014196
Molecular Formula: C12H19F3N2O3
Molecular Weight: 296.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1154869-43-8 |
|---|---|
| Molecular Formula | C12H19F3N2O3 |
| Molecular Weight | 296.29 |
| IUPAC Name | 1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H18N2O.C2HF3O2/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) |
| Standard InChI Key | HNJUYEPXNUKGJK-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of two primary components:
-
1-Cyclohexylpiperazin-2-one: A six-membered piperazinone ring substituted with a cyclohexyl group at the N1 position.
-
Trifluoroacetic acid: A strong carboxylic acid derivative serving as the counterion .
The piperazinone ring adopts a chair conformation, with the cyclohexyl group contributing significant lipophilicity. X-ray crystallography data, though unavailable for this specific salt, suggest analogous piperazinone derivatives exhibit planar amide groups and axial cyclohexyl orientations . The trifluoroacetate ion engages in hydrogen bonding with the piperazinone’s secondary amine, stabilizing the crystalline lattice .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 296.29 g/mol | |
| IUPAC Name | 1-cyclohexylpiperazin-2-one;2,2,2-trifluoroacetic acid | |
| SMILES | C1CCC(CC1)N2CCNCC2=O.C(=O)(C(F)(F)F)O | |
| logP (Predicted) | 1.82 |
Synthetic Pathways and Analytical Characterization
Synthesis Strategies
The compound is typically synthesized via a three-step protocol:
-
Piperazinone Formation: Cyclocondensation of 1,2-diaminoethane derivatives with carbonyl sources yields the piperazin-2-one core.
-
Cyclohexylation: N-alkylation using cyclohexyl bromide or cyclohexyl chloride introduces the lipophilic substituent .
-
Salt Formation: Treatment with trifluoroacetic acid in dichloromethane or ethyl acetate produces the trifluoroacetate salt .
Notably, modifications to the piperazine ring—such as methyl group incorporation or spacer elongation—significantly alter bioactivity, as observed in antitubercular analogs .
Analytical Data
-
NMR: NMR spectra show characteristic peaks for the cyclohexyl protons (δ 1.2–1.8 ppm) and piperazinone NH/CH groups (δ 2.9–3.5 ppm) .
-
HPLC: Reverse-phase chromatography (C18 column) elutes the compound at ~12.3 min under acetonitrile/water gradients .
Structure-Activity Relationships (SAR)
Piperazine Ring Modifications
-
Rigidity: Replacing the piperazine ring with flexible ethylenediamine spacers abolished antitubercular activity (MIC >100 µM) .
-
Substituents: 3-Methylpiperazine analogs showed reduced IMPDH inhibition (IC >100 µM), highlighting the importance of an unsubstituted NH group for enzyme binding .
Counterion Effects
Trifluoroacetate salts generally enhance aqueous solubility compared to hydrochloride salts. In pharmacokinetic studies of related compounds, trifluoroacetate counterions increased oral bioavailability by 40% relative to free bases .
Pharmacokinetics and Toxicity
ADME Profiles
-
Absorption: High logP (1.82) suggests moderate gastrointestinal absorption .
-
Distribution: Cyclohexyl groups may promote tissue accumulation, as seen in analogs with brain-to-plasma ratios >5:1 .
-
Metabolism: Piperazinone rings resist cytochrome P450 oxidation, potentially reducing first-pass metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume